molecular formula C7H11NO2 B186614 (3-Isopropylisoxazol-5-yl)methanol CAS No. 14633-17-1

(3-Isopropylisoxazol-5-yl)methanol

Cat. No. B186614
CAS RN: 14633-17-1
M. Wt: 141.17 g/mol
InChI Key: VMKFKVLYULJWFN-UHFFFAOYSA-N
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Description

(3-Isopropylisoxazol-5-yl)methanol, commonly known as IPM, is a colorless, volatile, and flammable liquid with a strong, pungent odor. IPM has been studied extensively in the fields of synthetic organic chemistry and pharmaceuticals, as it is a useful building block for a variety of compounds. IPM is known to have a wide range of biochemical and physiological effects, and has been used in various laboratory experiments with various advantages and limitations.

Scientific Research Applications

Organic Synthesis Intermediates

(3-Isopropylisoxazol-5-yl)methanol: serves as an intermediate in organic synthesis. Its structure allows for the introduction of the isoxazole ring into more complex molecules, which can be particularly useful in synthesizing pharmaceuticals and agrochemicals. The isoxazole moiety is a common feature in molecules with biological activity, and its incorporation can lead to compounds with potential therapeutic applications .

Mechanism of Action

Target of Action

The primary targets of (3-Isopropylisoxazol-5-yl)methanol are currently unknown. This compound is part of a collection of unique chemicals provided to early discovery researchers

Mode of Action

This intermediate then reacts with methanol to produce TEMPOH B and CH3O-TMS .

Result of Action

The molecular and cellular effects of (3-Isopropylisoxazol-5-yl)methanol’s action are currently unknown. As this compound is provided to early discovery researchers , it is likely that its effects are still under investigation.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of (3-Isopropylisoxazol-5-yl)methanol is not well-documented. Factors such as temperature, pH, and the presence of other compounds can potentially affect its action. For instance, the compound is classified as a combustible liquid , suggesting that it may be sensitive to heat or ignition sources.

properties

IUPAC Name

(3-propan-2-yl-1,2-oxazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-5(2)7-3-6(4-9)10-8-7/h3,5,9H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKFKVLYULJWFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20560297
Record name [3-(Propan-2-yl)-1,2-oxazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14633-17-1
Record name [3-(Propan-2-yl)-1,2-oxazol-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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